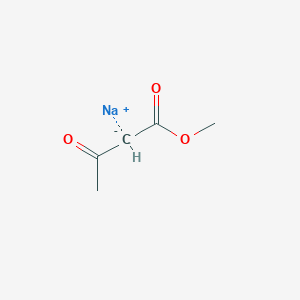

Methyl acetoacetate, monosodium salt

Description

Historical Context of Beta-Ketoester Enolates in Organic Synthesis

The significance of β-ketoester enolates is deeply rooted in the history of organic synthesis. The late 19th century saw the emergence of foundational carbon-carbon bond-forming reactions that remain relevant today. The Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, is a prime example. wikipedia.orglibretexts.orgfiveable.me This reaction involves the base-mediated self-condensation of an ester to form a β-ketoester. wikipedia.orglibretexts.org For instance, the self-condensation of ethyl acetate (B1210297) using a strong base like sodium ethoxide produces ethyl acetoacetate (B1235776), the ethyl analogue of the compound of interest. britannica.com

Closely related and equally important is the acetoacetic ester synthesis, which provides a versatile method for preparing ketones and α-substituted acetones. wikipedia.orgchemistrysteps.comchemistnotes.com This synthesis relies on the deprotonation of a β-ketoester, such as ethyl acetoacetate, to form its corresponding sodium enolate. chemistnotes.comlibretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an alkylation step. wikipedia.orglibretexts.org Subsequent hydrolysis and decarboxylation of the alkylated β-ketoester yield the target ketone. chemistrysteps.comlibretexts.org These classical reactions established β-ketoester enolates as indispensable tools for molecular construction.

Academic Significance of Monosodium Salts in Mediating Chemical Transformations

The academic significance of methyl acetoacetate, monosodium salt, and its analogues lies in their utility as highly effective nucleophiles. The sodium salt is readily prepared by treating the parent β-ketoester, methyl acetoacetate, with a suitable base, such as sodium methoxide (B1231860) or sodium hydride. acs.orgnih.gov The resulting enolate is stabilized by resonance, which makes the α-protons of the parent ester unusually acidic (pKa ≈ 11) compared to simple ketones or esters. masterorganicchemistry.commasterorganicchemistry.com

This enhanced acidity allows for the use of relatively mild bases like alkoxides for complete enolate formation, which is crucial for subsequent reactions. chemistrysteps.commasterorganicchemistry.com The primary transformations mediated by this monosodium salt are:

Alkylation: As the cornerstone of the acetoacetic ester synthesis, the enolate reacts with alkyl halides to form α-alkylated β-ketoesters. wikipedia.orgacs.org This process can even be repeated to introduce a second, different alkyl group. organic-chemistry.org

Condensation Reactions: The enolate can participate in various condensation reactions, such as the Michael addition and Knoevenagel condensation, expanding its synthetic utility. atamanchemicals.com

Synthesis of Heterocycles: The reactivity of the β-dicarbonyl system in compounds derived from the enolate makes it a valuable precursor for synthesizing a wide range of cyclic compounds, including pyrazoles, pyrimidines, and coumarin (B35378) derivatives. atamanchemicals.com

In essence, the generation of the monosodium salt transforms the relatively unreactive C-H bond of the parent ester into a potent carbon-centered nucleophile, enabling a vast array of synthetic possibilities. tutorchase.com

Current Research Trajectories and Unaddressed Questions Pertaining to this compound

While the classical chemistry of β-ketoester enolates is well-established, modern research continues to evolve. Direct study of the isolated this compound is uncommon, as it is typically generated and used immediately as a reactive intermediate. chemicalbook.com Current research trajectories tend to focus on developing more efficient and novel transformations that utilize the enolate.

One area of advancement involves palladium-catalyzed reactions of allylic β-keto esters. These reactions proceed through the formation of palladium enolates after decarboxylation, offering new synthetic pathways not achievable through classical methods. nih.gov This represents a significant evolution from the traditional use of sodium enolates. Furthermore, diketene-based chemistry has, in many industrial contexts, displaced the classic Claisen condensation for the synthesis of acetoacetic esters, reflecting a continuous search for more efficient starting material production. wikipedia.org

An unexpected mention of "this compound" appears in a study on the watertight integrity of underwater robotic vehicles, though its specific role in this context is not detailed within the chemical synthesis literature. researchgate.net

Unaddressed questions in this field revolve less around the salt itself and more around its generation and application. Key challenges include:

Developing catalytic, rather than stoichiometric, methods for enolate generation to improve atom economy.

Achieving higher selectivity in complex alkylation reactions to avoid mixtures of products.

Expanding the scope of electrophiles that can react efficiently with the enolate.

Foundational Chemical Principles Governing Enolate Stability and Reactivity

The chemical behavior of this compound, is dictated by the principles of enolate chemistry.

Enolate Stability: The anion of methyl acetoacetate is a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atoms of both the ketone and ester carbonyl groups. This extensive delocalization is the primary reason for the relatively high acidity of the α-protons of the parent ester. masterorganicchemistry.com

Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base, solvent, and temperature can determine which of two possible enolates is formed.

Kinetic Enolate: Formed faster by removing the most sterically accessible proton, usually at low temperatures with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA). udel.edujove.com

Thermodynamic Enolate: The more stable enolate, typically having a more substituted double bond. Its formation is favored under equilibrium conditions, using a weaker base (like sodium ethoxide) and higher temperatures, which allow the initially formed kinetic enolate to revert and form the more stable product. udel.edubrainly.com

In the case of methyl acetoacetate, there is only one type of doubly activated α-proton, so the distinction between kinetic and thermodynamic enolates at this position is not a factor. However, these principles are fundamental to understanding the broader context of enolate chemistry in which this salt operates. udel.edujove.com The reactivity of the enolate as a nucleophile can occur at either the carbon or oxygen atom, but C-alkylation is typically the dominant pathway in reactions with alkyl halides. masterorganicchemistry.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₇NaO₃ | sigmaaldrich.comscbt.com |

| Molecular Weight | 138.10 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Powder | sigmaaldrich.com |

| CAS Number | 34284-28-1 | sigmaaldrich.comscbt.com |

| EINECS Number | 251-918-5 | sigmaaldrich.com |

| Synonyms | Sodium methyl acetoacetate | sigmaaldrich.comscbt.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Physical and Chemical Properties of Methyl Acetoacetate (Parent Compound)

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₈O₃ | nih.govevitachem.comnist.gov |

| Molecular Weight | 116.11 g/mol | evitachem.comnist.gov |

| Appearance | Colorless liquid | nih.gov |

| CAS Number | 105-45-3 | nih.govevitachem.com |

| Boiling Point | ~170 °C | evitachem.com |

| Melting Point | -80 °C | evitachem.com |

| Density | 1.076 g/cm³ at 25 °C | evitachem.com |

| Flash Point | 70 °C (158 °F) | nih.govevitachem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;methyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O3.Na/c1-4(6)3-5(7)8-2;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQCSNJMPFNQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955842 | |

| Record name | Sodium 1-(methoxycarbonyl)-2-oxopropan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34284-28-1 | |

| Record name | Butanoic acid, 3-oxo-, methyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34284-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetoacetate, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034284281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-(methoxycarbonyl)-2-oxopropan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetoacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization of Methyl Acetoacetate, Monosodium Salt

Optimized Synthesis Strategies for Methyl Acetoacetate (B1235776), Monosodium Salt

The monosodium salt of methyl acetoacetate is a pivotal intermediate in organic synthesis, primarily due to the nucleophilic character of its enolate form. The generation of this salt from its precursor, methyl acetoacetate, is a fundamental step that has been optimized through various chemical strategies. These strategies range from classical acid-base neutralization to sophisticated catalytic systems, each aiming for high yield, purity, and controlled reactivity.

Neutralization and Salification Techniques from Methyl Acetoacetate Precursors

The most direct method for preparing methyl acetoacetate, monosodium salt is through the deprotonation of the α-carbon of the parent β-ketoester, methyl acetoacetate. The protons on the carbon situated between the two carbonyl groups exhibit significant acidity (pKa ≈ 10.7 in DMSO) for a carbon acid, facilitating their removal by a suitable base. libretexts.org

A common and effective technique involves the reaction of methyl acetoacetate with a strong sodium-containing base. Sodium methoxide (B1231860) (NaOCH₃) is frequently employed for this purpose. In a typical procedure, a solution of sodium methoxide in methanol (B129727) is added to methyl acetoacetate. chemicalbook.com The methoxide ion abstracts one of the acidic α-protons, leading to the formation of the sodium enolate and methanol. The reaction is an equilibrium process, but the significant difference in acidity between methyl acetoacetate and methanol drives the reaction toward the formation of the salt.

Another approach is the use of sodium hydride (NaH), a strong, non-nucleophilic base. Sodium hydride reacts irreversibly with methyl acetoacetate to release hydrogen gas and form the desired sodium salt. This method is particularly useful when the presence of a protic solvent like methanol is undesirable in the subsequent reaction steps.

The general reaction for the salification can be represented as: CH₃C(O)CH₂C(O)OCH₃ + NaB → [CH₃C(O)CH⁻C(O)OCH₃]Na⁺ + HB (where B = OCH₃, H, etc.)

Enolate Formation Pathways and Controlled Generation of the Monosodium Salt

The formation of the monosodium salt is synonymous with the generation of the enolate ion. Methyl acetoacetate exists in a tautomeric equilibrium between its keto and enol forms. The presence of a base shifts this equilibrium dramatically towards the formation of the resonance-stabilized enolate anion. masterorganicchemistry.com This anion has two principal resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom of the ketone group.

The controlled generation of the monosodium salt is crucial for its use in synthesis. The choice of base and reaction conditions dictates the outcome. For instance, using exactly one equivalent of a strong base like sodium methoxide ensures the formation of the monosodium salt without proceeding to potential side reactions, such as Claisen condensation, which can be promoted by excess base. slideshare.net The reaction is typically performed in an aprotic solvent or the corresponding alcohol (methanol for sodium methoxide) to ensure the solubility of the reactants and the stability of the resulting enolate. chemicalbook.combham.ac.uk

Factors influencing the controlled generation include:

Stoichiometry of the Base: Precise control of the molar ratio of base to the β-ketoester is essential to prevent side reactions.

Base Strength: The base must be strong enough to deprotonate the α-carbon effectively. masterorganicchemistry.com

Solvent: The solvent can influence the aggregation state and reactivity of the resulting enolate.

Catalytic Systems and Reaction Conditions for Enhanced Formation

Various catalysts have been developed to enhance the formation of methyl acetoacetate from diketene (B1670635) and methanol. These include:

Tertiary Amines: Catalysts like triethylamine (B128534) have been shown to give good yields. google.com

Amine-type Ionic Liquids: Catalysts such as n-butylamine acetate (B1210297) have been reported to improve product yield and stability, simplifying the purification process. google.com

Composite Catalysts: A dual-catalyst system using triethylenediamine followed by concentrated sulfuric acid has been developed to improve yield and reduce energy consumption during the synthesis of methyl acetoacetate. patsnap.com

The reaction conditions for the subsequent salification step are generally mild. The deprotonation is often carried out at room temperature or below to control the exothermicity of the reaction and maintain the stability of the enolate. chemicalbook.com

| Catalyst System | Precursor Reaction | Key Advantages |

| Sodium Methoxide | Neutralization of Methyl Acetoacetate | High conversion, direct formation of the salt. chemicalbook.com |

| Sodium Hydride | Neutralization of Methyl Acetoacetate | Irreversible reaction, avoids protic byproducts. |

| Amine-type Ionic Liquids | Diketene + Methanol | Good catalyst stability, improved yield of precursor. google.com |

| Composite (Triethylenediamine/H₂SO₄) | Diketene + Methanol | Reduced energy consumption, high purity of precursor. patsnap.com |

Green Chemistry Considerations in Monosodium Salt Production

The principles of green chemistry are increasingly being applied to the synthesis of commodity chemicals, including methyl acetoacetate and its derivatives. mit.edu Key considerations focus on reducing waste, using less hazardous materials, and improving energy efficiency. mit.edursc.org

In the context of producing this compound, green chemistry principles can be applied in several ways:

Catalyst Selection: The development of reusable and highly efficient catalysts for the synthesis of the methyl acetoacetate precursor reduces waste and improves atom economy. google.compatsnap.com

Solvent Choice: While methanol is a common solvent in the salification step, exploring alternative, more environmentally benign solvents is an area of interest. The ideal green solvent would be non-toxic, derived from renewable resources, and easily recyclable.

Energy Efficiency: The use of optimized catalytic systems that allow for lower reaction temperatures and pressures in the synthesis of the precursor can significantly reduce energy consumption. patsnap.comuctm.edu

Waste Reduction: The use of highly selective catalysts minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste generated during purification. mit.edu For instance, developing processes that avoid the use of stoichiometric reagents that become waste products is a core goal. mit.edu The inherent biodegradability of methyl acetoacetate itself is also a positive environmental attribute. wikipedia.org

Complex Derivatization Reactions Utilizing the Monosodium Salt as a Key Synthon

This compound, is a versatile nucleophile in carbon-carbon bond-forming reactions. Its utility as a key synthon is most prominently displayed in alkylation and acylation reactions, which provide access to a wide array of more complex molecular architectures.

Stereoselective Alkylation and Acylation of the Enolate System

The enolate of methyl acetoacetate can be readily alkylated by reacting it with alkyl halides in an Sₙ2-type reaction. libretexts.orglibretexts.org This reaction forms the basis of the acetoacetic ester synthesis for producing methyl ketones. libretexts.org

CH₃C(O)CH⁻Na⁺C(O)OCH₃ + R-X → CH₃C(O)CH(R)C(O)OCH₃ + NaX

The challenge and opportunity in modern organic synthesis lie in controlling the stereochemistry of these transformations, particularly when a new stereocenter is created during the alkylation or acylation process.

Stereoselective Alkylation: Achieving stereoselectivity in the alkylation of the methyl acetoacetate enolate system typically requires a chiral auxiliary or a chiral catalyst. The enolate itself is prochiral, and its two faces can be differentiated by a chiral reagent. While direct, highly stereoselective methods for the alkylation of simple ketone enolates can be challenging, strategies developed for related systems are applicable. uwo.ca

One common strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the approach of the electrophile (the alkyl halide) to one face of the enolate. uwo.ca After the stereoselective alkylation, the auxiliary is removed, yielding the enantiomerically enriched product.

Factors influencing stereoselectivity include:

Enolate Geometry: The E/Z geometry of the enolate can influence the facial selectivity of the alkylation. bham.ac.ukquimicaorganica.org

Counterion: The nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺) can affect the aggregation state and reactivity of the enolate. quimicaorganica.org

Solvent and Additives: Solvents and additives like HMPA or lithium halides can influence the enolate's structure and the transition state of the alkylation, thereby affecting the stereochemical outcome. quimicaorganica.org

Stereoselective Acylation: Acylation of the enolate involves its reaction with an acylating agent, such as an acid chloride or anhydride, to form a β-dicarbonyl compound. ucalgary.ca

CH₃C(O)CH⁻Na⁺C(O)OCH₃ + R'C(O)Cl → CH₃C(O)CH(C(O)R')C(O)OCH₃ + NaCl

Like alkylation, controlling the stereoselectivity of acylation is a significant objective. The principles are similar, relying on substrate control, auxiliary control, or reagent control to favor the formation of one stereoisomer over another. Research in stereoselective aldol (B89426) reactions, which involve the addition of enolates to aldehydes, provides a framework for understanding the factors that govern the facial selectivity of enolate reactions. wiley-vch.destudylib.net The choice of Lewis acid catalysts, for example, can play a crucial role in organizing the transition state to achieve high levels of diastereoselectivity. wiley-vch.de

| Reaction Type | Reagent | Product Type | Stereocontrol Method |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-ketoester | Chiral auxiliaries, chiral phase-transfer catalysts. uwo.ca |

| Acylation | Acyl Chloride (R'COCl) | α-Acyl-β-ketoester | Chiral Lewis acids, substrate control. ucalgary.cawiley-vch.de |

Advanced Condensation Reactions (e.g., Claisen, Knoevenagel, Aldol)

The stabilized enolate of this compound, serves as a potent nucleophile in a variety of condensation reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is central to the construction of complex molecular architectures.

In Claisen-type condensations , while the classical reaction involves the self-condensation of an ester, the monosodium salt of methyl acetoacetate can act as the nucleophilic partner in reactions with other esters or acyl chlorides. This leads to the formation of β-dicarbonyl compounds, which are valuable precursors in numerous synthetic pathways. The reaction mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophilic partner, followed by the elimination of a leaving group. guidechem.com

The Knoevenagel condensation is another key application of this compound. This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. The monosodium salt of methyl acetoacetate readily participates as the active methylene component. For instance, it is utilized in the synthesis of intermediates for dihydropyridine (B1217469) calcium antagonists. guidechem.com The general mechanism proceeds via the formation of a new carbon-carbon double bond through a multistep process of nucleophilic addition followed by dehydration. The use of the pre-formed salt can streamline this process.

While less common than its use in Claisen and Knoevenagel reactions, the enolate of methyl acetoacetate can, in principle, participate in Aldol-type reactions as the nucleophilic component, attacking a carbonyl compound to form a β-hydroxy ester after protonation. However, the reactivity of the enolate often favors conjugate addition (Michael reaction) when α,β-unsaturated carbonyl compounds are used as electrophiles.

Interactive Table: Condensation Reactions of this compound

| Reaction Type | Electrophile | Product Type | Significance |

| Claisen-type Condensation | Acyl Chlorides, Esters | β-Dicarbonyl Compounds | Building blocks for more complex molecules. |

| Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated Esters | Intermediates for pharmaceuticals like dihydropyridines. guidechem.com |

| Aldol-type Reaction | Aldehydes, Ketones | β-Hydroxy Esters | Formation of hydroxylated synthons. |

Cyclization Reactions for Heterocyclic Compound Synthesis

The structural motif of this compound, containing appropriately spaced electrophilic and nucleophilic centers, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed through a condensation-cyclization cascade.

A prominent example is the synthesis of pyrazolone (B3327878) derivatives . The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of a five-membered pyrazolone ring. This reaction is a cornerstone in the synthesis of many pharmaceuticals and dyes. The initial step involves the condensation of the hydrazine with one of the carbonyl groups of the methyl acetoacetate, followed by an intramolecular cyclization and dehydration.

Similarly, pyrimidine (B1678525) derivatives can be synthesized by reacting this compound with urea (B33335), thiourea (B124793), or guanidine. This condensation reaction, followed by cyclization, provides access to the core pyrimidine scaffold, which is a fundamental component of nucleic acids and numerous bioactive molecules.

The Hantzsch dihydropyridine synthesis is another significant application where methyl acetoacetate or its enolate is a key building block. In this multi-component reaction, an aldehyde, ammonia, and two equivalents of a β-ketoester (like methyl acetoacetate) are condensed to form a dihydropyridine ring system. guidechem.com The use of the monosodium salt can facilitate the initial condensation steps. These dihydropyridine derivatives are well-known for their use as calcium channel blockers.

Interactive Table: Heterocyclic Synthesis from this compound

| Heterocycle Class | Reagents | Key Reaction Type | Applications |

| Pyrazolones | Hydrazine derivatives | Condensation-Cyclization | Pharmaceuticals, Dyes |

| Pyrimidines | Urea, Thiourea, Guanidine | Condensation-Cyclization | Bioactive molecules, Nucleoside analogues |

| Dihydropyridines | Aldehyde, Ammonia | Hantzsch Synthesis | Calcium channel blockers guidechem.com |

Chelation and Coordination Chemistry with Transition Metals

The enolate of methyl acetoacetate, derived from its monosodium salt, is a classic example of a bidentate ligand in coordination chemistry. The two oxygen atoms of the β-ketoester functionality can coordinate to a central transition metal ion, forming a stable six-membered chelate ring. nih.gov This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. nih.gov

The coordination complexes of transition metals with the methyl acetoacetate anion exhibit diverse geometries, with octahedral and square planar arrangements being common. openstax.org The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. For instance, ions like Co(II), Ni(II), and Zn(II) can form octahedral complexes with ligands derived from acetoacetate esters. uobaghdad.edu.iq

These transition metal complexes are not merely structural curiosities; they have significant applications. They can function as catalysts in various organic transformations, leveraging the ability of the metal center to activate substrates and facilitate bond formation. Furthermore, the electronic properties of the complexes, which are influenced by the metal-ligand interactions, can lead to interesting magnetic and spectroscopic characteristics. The study of these complexes provides insights into fundamental aspects of bonding and reactivity in organometallic chemistry. researchgate.net

Interactive Table: Coordination Chemistry of Methyl Acetoacetate Anion

| Transition Metal Ion (Example) | Typical Coordination Geometry | Chelation | Potential Applications |

| Cobalt (Co²⁺) | Octahedral uobaghdad.edu.iq | Bidentate (O,O') | Catalysis, Pigments |

| Nickel (Ni²⁺) | Octahedral uobaghdad.edu.iq | Bidentate (O,O') | Catalysis, Precursor for materials |

| Copper (Cu²⁺) | Square Planar/Octahedral | Bidentate (O,O') | Fungicides, Catalysis |

| Zinc (Zn²⁺) | Tetrahedral/Octahedral uobaghdad.edu.iq | Bidentate (O,O') | Polymerization initiators |

Mechanistic Elucidation of Reactivity and Transformation Pathways

Enolate Chemistry and Keto-Enol Tautomerism in the Monosodium Salt System

Methyl acetoacetate (B1235776), a β-keto ester, is characterized by the presence of a methylene (B1212753) group flanked by two carbonyl groups. This structural feature facilitates the formation of a stabilized enolate ion upon deprotonation. scribd.com The monosodium salt of methyl acetoacetate is the isolated, stable form of this enolate. The underlying principle of its reactivity is keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. masterorganicchemistry.combritannica.com While the keto form typically predominates in simple aldehydes and ketones, the equilibrium can be shifted. masterorganicchemistry.com For ethyl acetoacetate, a closely related compound, the enol form constitutes about 7.6-15% of the neat liquid at room temperature, stabilized by intramolecular hydrogen bonding. britannica.comquora.com The formation of the monosodium salt effectively locks the molecule in its enolate configuration.

The reactivity of the methyl acetoacetate enolate is significantly influenced by the solvent and the nature of the counterion (in this case, Na⁺). The enolate anion is an ambident nucleophile, meaning it has two potential nucleophilic sites: the α-carbon and the oxygen atom. The choice between C-alkylation/acylation and O-alkylation/acylation is dictated by the reaction environment.

Solvent Effects: The type of solvent used plays a critical role in solvating the counterion and influencing the enolate's structure. ubc.ca

Weakly Coordinating Solvents: In solvents like tetrahydrofuran (B95107) (THF), which are mildly Lewis basic, enolates tend to exist as aggregates (such as tetramers). In these structures, the oxygen atoms are often coordinated to multiple metal ions within the aggregate core, making the carbon atom more sterically accessible and nucleophilic. This environment favors C-reactivity . ubc.ca

Strongly Coordinating (Polar Aprotic) Solvents: In highly polar, strongly Lewis basic solvents such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA), the solvent molecules effectively solvate the cation, leading to the formation of solvent-separated ion pairs or even "naked" enolates. ubc.ca This increased separation exposes the more electronegative oxygen atom, which carries a greater partial negative charge, thus favoring O-reactivity . ubc.ca

Counterion Effects: The sodium (Na⁺) counterion in methyl acetoacetate, monosodium salt, forms a relatively strong ion pair with the enolate's oxygen atom. This association can influence the reaction pathway, although the solvent effect is often more dominant in directing C- versus O-reactivity.

A summary of how different electrophiles react with enolates is presented below.

| Electrophile Type | Predominant Reactivity |

| Alkyl halides (e.g., R-CH₂-X) | C-Reactivity ubc.ca |

| Acyl derivatives (e.g., R-CO-X) | C-Reactivity ubc.ca |

| Epoxides | C-Reactivity ubc.ca |

| Trialkylsilyl halides (e.g., R₃Si-Cl) | O-Reactivity ubc.ca |

This table provides a generalized overview of enolate reactivity trends.

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of methyl acetoacetate are unusually acidic for C-H bonds. scribd.comlibretexts.org This heightened acidity is due to the ability of the conjugate base—the enolate ion—to delocalize the negative charge onto both oxygen atoms through resonance. libretexts.org This resonance stabilization makes the formation of the carbanion (enolate) energetically favorable.

The process of deprotonation to form the enolate and reprotonation to return to the keto form is a dynamic equilibrium. Studies on similar systems using techniques like NMR spectroscopy show that the rate of this proton exchange can be significantly increased by the presence of a base or the enolate salt itself. libretexts.org The dynamics involve the transfer of a proton from the α-carbon to a base, followed by potential reprotonation at either the carbon (returning to the keto form) or the oxygen (forming the enol). libretexts.org In the presence of the monosodium salt, the system is primed for nucleophilic reactions, as the acidic proton has already been removed.

Nucleophilic Reactivity and Carbon-Carbon Bond Forming Reactions

The stabilized carbanion of the methyl acetoacetate enolate is a potent nucleophile, readily participating in reactions that form new carbon-carbon bonds. This reactivity is the cornerstone of the acetoacetic ester synthesis, which allows for the creation of substituted methyl ketones. libretexts.org

Alkylation: The reaction of the monosodium salt of methyl acetoacetate with an alkyl halide (R-X) is a classic example of a nucleophilic substitution reaction. The mechanism is typically a direct, single-step Sₙ2 displacement. libretexts.org

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide.

Transition State: A transition state is formed where a new C-C bond is partially formed and the C-X bond is partially broken.

Displacement: The halide ion is expelled as a leaving group, resulting in the formation of an α-alkylated β-keto ester.

For this Sₙ2 reaction to be efficient, the alkyl halide should ideally be a methyl or primary halide. Secondary halides react poorly, and tertiary halides are unsuitable as they tend to undergo elimination reactions instead. libretexts.org

Acylation: Acylation occurs when the enolate reacts with an acylating agent, such as an acid chloride (R-CO-Cl) or an acid anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Addition: The α-carbon of the enolate attacks the electrophilic carbonyl carbon of the acylating agent.

Tetrahedral Intermediate: This addition breaks the C=O π bond, forming a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride ion), yielding an α-acylated β-keto ester.

The nucleophilic character of methyl acetoacetate monosodium salt makes it a key component in several named condensation reactions.

Claisen Condensation (Mixed): In a mixed (or crossed) Claisen condensation, an enolate, such as the monosodium salt of methyl acetoacetate, reacts with a different ester that cannot form an enolate itself (e.g., methyl benzoate). ucla.edu The mechanism is analogous to acylation:

The enolate of methyl acetoacetate attacks the carbonyl carbon of the second ester. libretexts.orglibretexts.org

A tetrahedral intermediate is formed. libretexts.orglibretexts.org

The intermediate eliminates an alkoxide leaving group (e.g., -OCH₃) to yield a new β-dicarbonyl compound. ucla.edulibretexts.org

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. atamanchemicals.com The mechanism typically proceeds as follows:

The enolate of methyl acetoacetate acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

An aldol-type addition occurs, forming a β-hydroxy intermediate.

This intermediate readily undergoes dehydration (loss of a water molecule) to yield a stable, conjugated α,β-unsaturated product. atamanchemicals.com

Biginelli Reaction: Methyl acetoacetate is a key starting material in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones. atamanchemicals.com This multicomponent reaction involves an aldehyde, urea (B33335), and a β-keto ester like methyl acetoacetate, typically under acidic catalysis. The mechanism is complex but involves a series of imine formation, cyclization, and condensation steps.

Decarboxylation Mechanisms and Resulting Synthetic Utility

A significant feature of the products derived from methyl acetoacetate is their ability to undergo decarboxylation (loss of CO₂). This step is crucial for the synthetic utility of the acetoacetic ester synthesis, as it allows for the conversion of the intermediate β-keto ester into a methyl ketone. libretexts.org

There are two primary mechanisms for this transformation:

Hydrolysis and Thermal Decarboxylation: This is the traditional method.

Ester Hydrolysis: The alkylated or acylated methyl acetoacetate derivative is first hydrolyzed, typically under acidic or basic conditions, to the corresponding β-keto acid. libretexts.org

Decarboxylation: The resulting β-keto acid is unstable upon heating. It readily undergoes decarboxylation through a cyclic, six-membered transition state. The carbonyl oxygen of the ketone abstracts the acidic proton from the carboxylic acid, while the O-H bond breaks, the C-C bond cleaves to release CO₂, and a C=C bond forms, producing an enol intermediate.

Tautomerization: The enol intermediate quickly tautomerizes to the more stable final product: a substituted ketone. libretexts.org

Krapcho Decarboxylation: This method provides a direct route from the β-keto ester to the final ketone without isolating the carboxylic acid intermediate, often under milder, neutral conditions. wikipedia.orgresearchgate.net The reaction is typically carried out in a polar aprotic solvent like DMSO, often with a salt such as sodium chloride or lithium chloride at elevated temperatures. wikipedia.org The mechanism involves:

Nucleophilic Attack: A halide ion (e.g., Cl⁻) from the salt acts as a nucleophile and attacks the methyl group of the ester in an Sₙ2 reaction. wikipedia.org

Dealkylation: This attack displaces the carboxylate group, forming methyl chloride and a carboxylate anion.

Decarboxylation: The carboxylate anion then loses carbon dioxide to form a carbanion intermediate.

Protonation: The carbanion is protonated by a trace amount of water present in the solvent to give the final ketone product. wikipedia.org

This method is particularly useful for compounds that are sensitive to the harsh acidic or basic conditions required for traditional hydrolysis. wikipedia.org

Role in Oscillatory Chemical Reactions and Kinetic Studies

Methyl acetoacetate, and by extension its monosodium salt which provides the reactive acetoacetate enolate, plays a significant role as a substrate in the study of nonlinear chemical dynamics, particularly in oscillatory chemical reactions. These reactions are systems that are far from thermodynamic equilibrium, exhibiting periodic fluctuations in the concentrations of intermediates. niscpr.res.inwikipedia.org The Belousov-Zhabotinsky (BZ) and Briggs-Rauscher reactions are classical examples of such nonlinear chemical oscillators. wikipedia.orgscholarpedia.orgwikipedia.org In many of these systems, an organic reductant is a crucial component, with malonic acid being the most commonly used substrate. scholarpedia.orgrsc.org

Research has demonstrated that methyl acetoacetate can function as a substitute for malonic acid in these complex reaction mechanisms. niscpr.res.in This is attributed to the presence of an active methylene (CH₂) group in methyl acetoacetate, similar to that in malonic acid. niscpr.res.in In the context of BZ-type reactions, the primary role of such organic substrates is to react with and consume molecular bromine in a process driven by enolization. scite.ai

A novel oscillatory system has been developed and studied using methyl acetoacetate, specifically the sodium chlorite-iodine-methyl acetoacetate reaction. niscpr.res.in This system displays distinct periodic oscillations that can be monitored using UV-vis spectrophotometry. niscpr.res.in Kinetic studies of this reaction have revealed several key characteristics:

Influence of Reactant Concentrations: The dynamics of the reaction, including the pre-oscillatory induction period and the amplitude of oscillations, are highly dependent on the initial concentrations of the reactants: methyl acetoacetate, sodium chlorite, iodine, and sulfuric acid. niscpr.res.in Research has shown that the induction time, the period before oscillations begin, decreases linearly as the initial concentration of methyl acetoacetate is increased. niscpr.res.in

Effect of Temperature: An increase in temperature accelerates the oscillatory reaction. niscpr.res.in

Kinetic Parameters: Kinetic analysis has distinguished two different stages in the reaction, each with its own apparent activation energy. The induction period has an apparent activation energy of 52.83 kJ/mol, while the oscillation period has a lower apparent activation energy of 29.12 kJ/mol. niscpr.res.in This difference strongly indicates that the two stages are governed by different reaction mechanisms. niscpr.res.in The generation of the enol isomer of methyl acetoacetate through keto-enol tautomerism is considered a critical step that constrains the duration of the induction period. niscpr.res.in

The study of methyl acetoacetate in these systems provides valuable insight into the complex feedback loops and autocatalytic steps that govern nonlinear chemical dynamics. niscpr.res.inwikipedia.org

Kinetic Data for the Sodium Chlorite-Iodine-Methyl Acetoacetate Oscillatory Reaction

| Parameter | Observation | Research Finding |

| Methyl Acetoacetate Concentration | The induction period shortens as the initial concentration of methyl acetoacetate increases. niscpr.res.in | A linear relationship exists between the decreasing induction time and increasing initial concentration. niscpr.res.in |

| Temperature | The overall reaction rate increases with higher temperatures. niscpr.res.in | The reaction is accelerated by increased temperature. niscpr.res.in |

| Apparent Activation Energy (Induction Period) | - | 52.83 kJ/mol. niscpr.res.in |

| Apparent Activation Energy (Oscillation Period) | - | 29.12 kJ/mol. niscpr.res.in |

Applications in Advanced Organic Synthesis and Industrial Chemical Processes

Strategic Building Block in Complex Organic Molecule Synthesis

Methyl acetoacetate (B1235776), monosodium salt, serves as a fundamental building block in the construction of intricate molecular architectures. The reactivity of its enolate form allows for a variety of carbon-carbon bond-forming reactions, which are crucial in the assembly of complex target molecules.

The structural motifs present in methyl acetoacetate are found in numerous natural products. Consequently, its sodium salt is a key starting material for the synthesis of these compounds and their analogues. For instance, it is employed in the synthesis of dihydropyrimidinones, which are found in marine alkaloids like the batzelladine family, known for their potential as HIV gp-120-CD4 inhibitors. wikipedia.org The core structure of these molecules can be efficiently assembled using reactions involving β-ketoesters like methyl acetoacetate.

Methyl acetoacetate, monosodium salt, is a widely used precursor for the production of a diverse range of fine chemicals and specialty organic intermediates. chemimpex.com Its utility in alkylation and acylation reactions makes it an essential component in the synthesis of α-substituted acetoacetic esters. atamanchemicals.comsigmaaldrich.com These resulting compounds are themselves valuable intermediates in the production of pharmaceuticals, agrochemicals, and other specialized chemical products. youtube.com The controlled reaction of the sodium salt of methyl acetoacetate with various electrophiles allows for the introduction of a wide range of functional groups, leading to the creation of complex molecules in a straightforward manner.

| Intermediate | Reactant | Product | Application |

| Sodium methyl acetoacetate | 2-Fluoro-benzohydroxymoyl chloride | 5-(2-Fluorophenyl)-3-methylisoxazole-4-carboxylic acid | Pharmaceutical Synthesis chemimpex.com |

| Sodium methyl acetoacetate | Alkyl Halides | α-Alkyl-β-keto esters | Fine Chemical Intermediate atamanchemicals.comsigmaaldrich.com |

Role in Heterocyclic Chemistry

The reactivity of methyl acetoacetate and its sodium salt makes it a cornerstone in the synthesis of a variety of heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and functional materials.

Methyl acetoacetate is a key starting material for the synthesis of pyrazole (B372694), pyrimidine (B1678525), and coumarin (B35378) derivatives. sigmaaldrich.com

Pyrazoles: The reaction of methyl acetoacetate with hydrazines is a classic method for the preparation of pyrazolones. researchgate.net For example, the condensation of ethyl acetoacetate with phenylhydrazine (B124118) yields 1-phenyl-3-methyl-5-pyrazolone, a foundational pyrazole derivative. google.com These pyrazole scaffolds can be further elaborated to create a wide range of substituted pyrazoles with potential applications in medicinal chemistry. nih.gov

Pyrimidines: In the synthesis of pyrimidines, methyl acetoacetate can be condensed with urea (B33335) or thiourea (B124793). For example, the reaction of ethyl acetoacetate with thiourea in the presence of sodium methoxide (B1231860) is a key step in the synthesis of 2-thio-6-methyluracil, a precursor to 4-methyl-6-hydroxypyrimidine. google.com

Coumarins: The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester, such as methyl acetoacetate, in the presence of an acid catalyst. guidechem.com For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate can produce 7-hydroxy-4-methylcoumarin. chemicalbook.com

| Heterocycle | Reactants | Catalyst/Conditions |

| Pyrazole | Methyl acetoacetate, Hydrazine (B178648) | Ethanol, Reflux researchgate.net |

| Pyrimidine | Ethyl acetoacetate, Thiourea | Sodium methoxide google.com |

| Coumarin | Ethyl acetoacetate, Phenol | Acid catalyst guidechem.com |

The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). chalcogen.ro This reaction typically involves an aldehyde, a β-ketoester like methyl acetoacetate, and urea or thiourea. sigmaaldrich.com The use of methyl acetoacetate in this reaction has been shown to produce good to excellent yields of the corresponding DHPMs. wikipedia.org The reaction can be catalyzed by various acids and proceeds through a series of steps involving the formation of an iminium intermediate, followed by nucleophilic attack of the enolate of the β-ketoester and subsequent cyclization. chalcogen.ro DHPMs are of significant interest due to their diverse biological activities, including acting as calcium channel blockers and anti-inflammatory agents.

| Aldehyde | β-Ketoester | Urea/Thiourea | Product |

| Benzaldehyde | Methyl acetoacetate | Urea | 5-Methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| Substituted Aromatic Aldehydes | Ethyl acetoacetate | Thiourea | Substituted 3,4-dihydropyrimidin-2(1H)-thiones wikipedia.org |

Contributions to Polymer Science and Material Synthesis

While direct applications of this compound in polymer science are not extensively documented, the reactivity of the acetoacetate functional group is utilized in the synthesis of polymers and materials with specialized properties.

Acetoacetate-functional monomers, such as acetoacetoxyethyl methacrylate (B99206), are used in the production of polymers for coatings and adhesives. chemimpex.com These monomers can be polymerized to form polymers with pendant acetoacetate groups, which can undergo subsequent crosslinking reactions, leading to durable and resistant materials. The Knoevenagel condensation reaction, in which methyl acetoacetate can participate, is a route to forming a large class of products including plastics. atamanchemicals.com

Furthermore, in the field of material science, sodium salts are used in the development of solid polymer electrolytes. For example, solid polymer electrolyte films have been prepared using sodium acetate (B1210297) and poly(ethylene glycol). While this does not directly involve this compound, it highlights the role of sodium salts in modifying the properties of polymers to create functional materials for applications such as solid-state batteries. The presence of the sodium ions can enhance the ionic conductivity of the polymer matrix.

Monomer Functionalization and Polymerization Initiation

This compound, serves as a key precursor in the functionalization of monomers, which are then used to build polymers with specific, desired characteristics. The primary method for this is transesterification, where the acetoacetyl group is transferred from a simple ester, like methyl acetoacetate, to a hydroxyl-bearing monomer. eastman.comgoogle.com This process creates a new, "acetoacetate-functional" monomer that can be readily polymerized. google.com

A prominent example is the reaction with hydroxyl-functional monomers such as 2-hydroxyethyl methacrylate (HEMA) or 2-hydroxyethyl acrylate (B77674) (HEA). google.com The reaction yields monomers like acetoacetoxyethyl methacrylate (AAEM) or acetoacetoxyethyl acrylate (AEA). google.comgoogle.com These functionalized monomers can then be copolymerized with other standard monomers (e.g., styrene, other acrylates) using conventional polymerization techniques to incorporate the acetoacetate group into the polymer backbone. google.com The presence of this functionality within the polymer is crucial for subsequent cross-linking reactions. eastman.comgoogle.com

While its primary role is in monomer functionalization, the enolate nature of the monosodium salt gives it nucleophilic characteristics. This inherent reactivity allows it to participate in or initiate certain types of polymerization reactions, although its most significant industrial application remains the synthesis of acetoacetate-functional monomers and resins via transesterification. eastman.comgoogle.com

Cross-linking Agent in Resin Systems

The true versatility of incorporating the acetoacetyl group into a polymer resin is realized during the cross-linking, or curing, stage. Once the acetoacetate functionality is part of the polymer backbone, it provides two reactive sites—the active methylene (B1212753) group and the ketone carbonyl group—that can participate in a variety of curing reactions. eastman.com This allows formulators to choose from several cross-linking mechanisms to achieve desired properties in the final thermoset material, such as coatings. eastman.comresearchgate.net

The introduction of acetoacetyl groups onto a polymer, often by transesterification with methyl or ethyl acetoacetate, can also favorably alter the physical properties of the resin itself, such as reducing solution viscosity and lowering the glass transition temperature (Tg). eastman.comresearchgate.net

Several key cross-linking strategies for acetoacetate-functional polymers are widely employed:

Reaction with Amines: Acetoacetylated polymers react readily at ambient temperatures with primary amines (often diamines like hexamethylenediamine) to form stable enamine linkages, resulting in a cross-linked network. researchgate.netresearchgate.net

Reaction with Melamine Resins: In the presence of an acid catalyst, the active methylene group of the acetoacetate can react with conventional melamine-formaldehyde cross-linkers, a common technology in baked coatings. eastman.com

Reaction with Isocyanates: The acetoacetate group can react with isocyanates, similar to hydroxyl groups, to form urethane-like linkages, providing another pathway for curing thermoset coatings. eastman.comresearchgate.net

Michael Addition: The active methylene hydrogens on the acetoacetate group can be removed by a strong base catalyst, creating a nucleophile that readily attacks α,β-unsaturated esters (like polyacrylates). google.com This Michael reaction forms a stable carbon-carbon bond, leading to a cross-linked polymer. google.com

Metal Chelation: The two carbonyl groups of the acetoacetate can form strong chelate complexes with various metal ions. This interaction can be used to create a cross-linked network, particularly in specialized coating applications. google.com

Interactive Data Table: Cross-linking Mechanisms for Acetoacetate-Functional Resins

| Cross-linking Agent | Reactive Acetoacetate Site | Resulting Linkage Type | Typical Conditions | Source(s) |

| Diamines (e.g., Hexamethylenediamine) | Ketone Carbonyl & Methylene Group | Enamine | Ambient Temperature | researchgate.netresearchgate.net |

| Melamine-Formaldehyde Resins | Active Methylene Group | Methylene Bridge | Elevated Temperature, Acid Catalyst | eastman.com |

| Polyisocyanates | Active Methylene Group (Enol form) | Urethane-like | Typically Elevated Temperature | eastman.comresearchgate.net |

| Polyfunctional Acrylates | Active Methylene Group | Carbon-Carbon Bond (Michael Adduct) | Strong Base Catalyst | google.com |

| Metal Salts | Keto-Enol Tautomer | Metal Chelate Complex | Formulation Dependent | google.com |

Applications in Analytical Chemistry and Separation Sciences

Mobile Phase Modification in Chromatographic Techniques

In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, the composition of the mobile phase is a critical factor that dictates the retention and separation of analytes. While there is no extensive documentation specifically detailing the use of this compound as a routine additive, its chemical properties as a sodium salt and a chelating agent suggest potential applications based on established chromatographic principles.

One major strategy for modifying retention in reversed-phase HPLC is the addition of inorganic salts to the mobile phase, a technique sometimes referred to as the "salting-out" method. osaka-soda.co.jp Adding a salt like sodium chloride, sodium sulphate, or sodium perchlorate (B79767) to the aqueous mobile phase increases its surface tension. osaka-soda.co.jpchromforum.org This can lead to increased retention for hydrophobic compounds as they are "pushed" out of the more polar mobile phase and onto the non-polar stationary phase. osaka-soda.co.jp For ionic compounds, the mechanism is more complex, but salt addition generally increases retention. osaka-soda.co.jpnih.gov Theoretically, this compound could be used in a similar manner to other sodium salts to adjust the ionic strength of the mobile phase and modulate analyte retention. osaka-soda.co.jpchromforum.orgnih.gov

A second, distinct application arises from the chemical structure of the acetoacetate anion. The β-ketoester functionality allows it to act as a chelating agent for metal ions. Trace metal impurities in the HPLC column packing, tubing, or solvent can cause significant peak tailing and poor peak shape for certain analytes. researchgate.net Adding a chelating agent to the mobile phase, such as EDTA or acetylacetone (B45752) (which is structurally similar to the acetoacetate anion), can bind these stray metal ions, deactivating the sites that cause undesirable interactions and thereby improving chromatographic peak shape. researchgate.net Given its chelating ability, the acetoacetate anion from this compound could theoretically perform this function, improving the analysis of metal-sensitive compounds.

Interactive Data Table: Principles of Mobile Phase Modification in HPLC

| Additive Type | Principle of Action | Effect on Chromatography | Example Additives | Source(s) |

| Inorganic Salts | Increases mobile phase polarity/ionic strength ("salting-out"). | Generally increases retention of hydrophobic and ionic compounds. | Sodium Sulphate, Sodium Perchlorate, Potassium Chloride | osaka-soda.co.jpchromforum.orgnih.gov |

| Chelating Agents | Binds trace metal ions in the HPLC system (column, solvent). | Improves peak shape and reduces tailing for metal-sensitive analytes. | EDTA, Acetylacetone | researchgate.net |

Advanced Characterization and Computational Investigations of Methyl Acetoacetate, Monosodium Salt

Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Spectroscopic methods are indispensable for confirming the molecular structure and exploring the subtle intra- and intermolecular interactions that govern the behavior of methyl acetoacetate (B1235776), monosodium salt. As a salt, this compound primarily exists in its enolate form, where the negative charge is delocalized across the oxygen and carbon atoms.

High-Resolution NMR Spectroscopy (1H, 13C, 2D NMR) for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the enolate structure of methyl acetoacetate, monosodium salt in solution. Unlike its neutral keto-enol tautomer, the sodium salt does not exhibit signals for the active methylene (B1212753) protons. Instead, the spectra are consistent with a conjugated system.

¹H NMR: The proton NMR spectrum is expected to show three primary signals: a singlet for the methyl protons adjacent to the carbonyl group, a singlet for the vinylic proton, and a singlet for the methoxy (B1213986) protons of the ester group. The precise chemical shifts can be influenced by the solvent and concentration. sigmaaldrich.com

¹³C NMR: The carbon NMR spectrum provides further confirmation of the enolate structure. It will feature distinct resonances for the two methyl carbons, the vinylic carbon, the ester carbonyl carbon, and the enolate carbon-oxygen system. The delocalization of electrons in the enolate system significantly influences the chemical shifts of the carbons involved in the conjugated framework. researchgate.net

2D NMR: Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals. researchgate.net

HSQC would correlate the vinylic proton signal to its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations, for instance, between the methyl protons and the adjacent carbonyl carbon, and between the methoxy protons and the ester carbonyl carbon, solidifying the structural assignment. researchgate.net

Table 1: Predicted NMR Chemical Shifts for Methyl Acetoacetate Enolate Anion Data are estimated based on typical values for enolate systems and may vary with experimental conditions.

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃-C= | Methyl | ~2.0 | ~25 |

| -CH= | Vinylic | ~4.7 | ~90 |

| -OCH₃ | Methoxy | ~3.5 | ~50 |

| C=O | Ester Carbonyl | - | ~170 |

| C-O⁻ | Enolate Carbonyl | - | ~175 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the functional groups and bonding arrangements within the molecule. sociedadpolimerica.org.mx For this compound, the spectra are dominated by vibrations of the delocalized enolate system.

FTIR Spectroscopy: The FTIR spectrum would show strong absorption bands characteristic of the enolate structure. Key absorptions include a C=C stretching vibration and a delocalized C=O stretching vibration, typically found in a lower frequency range than a standard ketone or ester carbonyl due to conjugation and charge delocalization. The absence of the characteristic C-H stretching and bending frequencies associated with an active methylene group is a key diagnostic feature. mdpi.com

Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to aqueous media, complements FTIR analysis. mdpi.com It is effective for identifying the C=C bond within the enolate structure. Studying the spectra in various solvents can also provide insights into intermolecular interactions, such as ion-pairing and solvation effects. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Methyl Acetoacetate Enolate Frequencies are approximate and serve as representative values for the enolate functional group.

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Description |

| C=O Stretch (Ester) | FTIR, Raman | 1735-1750 | Stretching of the ester carbonyl group. |

| C=C Stretch (Enolate) | FTIR, Raman | 1630-1655 | Stretching of the carbon-carbon double bond in the enolate. researchgate.net |

| C=O Stretch (Delocalized) | FTIR, Raman | 1550-1580 | Stretching of the delocalized carbonyl in the enolate system. |

| C-O Stretch | FTIR, Raman | 1200-1300 | Stretching of the carbon-oxygen single bonds. |

X-ray Diffraction Studies for Solid-State Structure and Crystallographic Features

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. suniv.ac.in An XRD analysis of a single crystal of this compound would yield fundamental crystallographic data.

Although a specific published crystal structure for this compound was not identified in the searched literature, a hypothetical analysis would provide:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The exact position of each atom (Na, O, C, H) in the crystal, allowing for the calculation of precise bond lengths and angles.

Intermolecular Interactions: Details on the coordination of the sodium cation with the oxygen atoms of the enolate anion and how the molecules pack together in the crystal, revealing ion-pairing and other non-covalent interactions. researchgate.net

Powder XRD could be used to identify the compound in a polycrystalline sample and confirm its phase purity. researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for monitoring the progress of chemical reactions and identifying products, intermediates, and byproducts. purdue.eduwaters.com

In the context of this compound, electrospray ionization (ESI) is a particularly suitable technique because it can directly analyze ionic species from solution. When monitoring a reaction involving this salt, such as an alkylation, ESI-MS would be configured to detect ions in negative mode.

A typical application would involve:

Monitoring Reactant Consumption: The reaction mixture would be continuously sampled and analyzed. The signal corresponding to the methyl acetoacetate enolate anion (C₅H₇O₃⁻) at an m/z of 115 would be monitored over time. A decrease in its intensity would indicate consumption of the starting material.

Product Formation: Simultaneously, the mass spectrometer would scan for the expected m/z of the product's molecular ion or a related adduct. For example, in a reaction with an alkyl halide (R-X), one would monitor for the appearance of the neutral alkylated product, which might be detected as a protonated molecule [M+H]⁺ in positive ion mode or as an adduct with another species.

Intermediate and Byproduct Identification: MS can help identify transient intermediates or unexpected side products, providing crucial mechanistic insights. researchgate.net The high sensitivity and speed of modern mass spectrometers allow for real-time analysis, making it a powerful tool for optimizing reaction conditions. nih.govnih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights into molecular properties that can be difficult to measure experimentally. It serves as a predictive tool to understand structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For the methyl acetoacetate enolate anion, DFT calculations can elucidate key aspects of its reactivity. researchgate.netnih.gov

Key insights from DFT studies include:

Optimized Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT can map the electron density distribution, generating a Molecular Electrostatic Potential (MEP) map. researchgate.net This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the enolate, the MEP would show negative potential localized on the oxygen and the α-carbon, confirming these as the primary sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding reactivity. researchgate.net The HOMO's energy and location indicate the molecule's ability to donate electrons. In the enolate, the HOMO would be distributed across the O-C-C π-system, and its energy would be relatively high, consistent with a reactive nucleophile. The energy gap between the HOMO and LUMO provides a measure of chemical stability and reactivity. nih.gov

Table 3: Information Obtainable from DFT Analysis of Methyl Acetoacetate Enolate

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the lowest energy conformation. |

| HOMO/LUMO Energies | Determines the energy gap, which relates to electronic stability and kinetic reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic sites (e.g., oxygen vs. carbon) for reactions like alkylation. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and donor-acceptor interactions within the molecule. researchgate.net |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the interpretation of experimental data. |

Quantum Chemical Calculations of Spectroscopic Parameters and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure, spectroscopic properties, and reactivity of molecules like the methyl acetoacetate enolate anion. katwacollegejournal.comorientjchem.org These methods solve approximations of the Schrödinger equation to yield molecular energies, electron densities, and a host of derived properties. nih.gov

Calculation of Spectroscopic Parameters:

Quantum chemistry offers a route to "standards-free" identification by predicting spectroscopic data that can be compared with experimental measurements. nih.gov For the methyl acetoacetate monosodium salt, calculations would be performed on the enolate anion, often in the presence of a counterion and with a solvation model to mimic solution conditions.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants (J). researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). Comparing calculated shifts for different possible isomers or tautomers with experimental spectra is a cornerstone of structure elucidation. acs.org For the methyl acetoacetate enolate, calculations could confirm the delocalization of charge by predicting the chemical shifts of the α- and γ-carbons.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities that constitute an infrared (IR) or Raman spectrum can be calculated from first principles. researchgate.net This involves first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). rsc.org For the methyl acetoacetate enolate, key predicted vibrational modes would include the symmetric and asymmetric C=C=O stretching frequencies, which are characteristic of the delocalized enolate system.

Illustrative Calculated Spectroscopic Data for Methyl Acetoacetate Enolate:

This table shows a hypothetical comparison between DFT-calculated and experimental spectroscopic data.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹³C NMR δ (α-carbon) | 95.4 ppm | 96.1 ppm |

| ¹³C NMR δ (γ-carbon) | 170.2 ppm | 171.0 ppm |

| ¹H NMR δ (α-proton) | 4.95 ppm | 4.98 ppm |

| IR Stretch ν(C=C=O) asym | 1645 cm⁻¹ | 1640 cm⁻¹ |

| IR Stretch ν(C=C=O) sym | 1555 cm⁻¹ | 1550 cm⁻¹ |

This table is illustrative. The level of theory (e.g., B3LYP/6-311+G(d,p)) and the inclusion of a solvent model are crucial for accuracy. katwacollegejournal.com

Calculation of Reaction Pathways:

The methyl acetoacetate enolate is a key intermediate in organic synthesis, notably in alkylation reactions. libretexts.orglibretexts.org Quantum chemical calculations can elucidate the mechanisms of these reactions by mapping the potential energy surface (PES).

A common reaction is the Sₙ2 alkylation of the enolate with an alkyl halide (e.g., methyl iodide). masterorganicchemistry.com The enolate anion is an ambident nucleophile, meaning it can react at either the central carbon (C-alkylation) or the oxygen (O-alkylation). DFT calculations can determine the preferred pathway by:

Locating Transition States (TS): A transition state is a first-order saddle point on the PES, representing the maximum energy point along the reaction coordinate. Algorithms are used to find the TS geometry for both C- and O-alkylation pathways.

Calculating Activation Energies (Eₐ): The activation energy is the energy difference between the transition state and the reactants. The pathway with the lower activation energy is kinetically favored. orientjchem.org

Studies on related enolate alkylations have shown that while C-alkylation often leads to the thermodynamically more stable product, the kinetic product can vary depending on the counterion, solvent, and electrophile. nih.govacs.org Computational studies can model these effects to predict the reaction outcome. acs.org

Illustrative Calculated Reaction Data for Enolate Alkylation:

| Reaction Pathway | Calculated Eₐ (kcal/mol) | Calculated ΔG (kcal/mol) | Predicted Outcome |

| C-alkylation with CH₃I | 18.5 | -12.0 | Kinetically and Thermodynamically Favored |

| O-alkylation with CH₃I | 22.1 | -8.5 | Kinetically and Thermodynamically Disfavored |

This table is illustrative and presents expected results for the alkylation of the methyl acetoacetate enolate.

Environmental Chemistry and Abiotic/biotic Transformation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves chemical transformation without the intervention of living organisms. For methyl acetoacetate (B1235776), monosodium salt, the primary potential pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. As an ester, the methyl acetoacetate component of the salt is susceptible to hydrolysis, which would cleave the ester bond to yield methanol (B129727) and acetoacetate. The rate of this reaction is significantly influenced by pH. While specific kinetic studies for the monosodium salt are not extensively detailed in publicly available literature, the general principles of ester hydrolysis suggest that the reaction rate would be accelerated under both acidic and alkaline conditions.

For similar acetate (B1210297) esters, hydrolysis is a recognized degradation pathway. nih.gov The process for methyl acetoacetate would involve the nucleophilic attack of water on the carbonyl carbon of the ester group. Although detailed quantitative data on the hydrolysis rate constant and half-life for methyl acetoacetate, monosodium salt are not specified in the reviewed literature, it is anticipated that like other related acetates, hydrolysis occurs rapidly. nih.gov

Table 1: Summary of Abiotic Degradation Pathways for Methyl Acetoacetate

| Degradation Pathway | Susceptibility | Influencing Factors | Degradation Products (Predicted) |

|---|---|---|---|

| Hydrolysis | Susceptible | pH, Temperature | Methanol, Acetoacetate |

| Direct Photolysis | Not expected to be susceptible nih.gov | Wavelength of light (>290 nm) | Not applicable |

Photolytic decomposition, or photolysis, is the breakdown of chemical compounds by light energy. For a chemical to undergo direct photolysis in the environment, it must be capable of absorbing light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). Methyl acetoacetate is not expected to be susceptible to direct photolysis by sunlight because it does not absorb light at these wavelengths. nih.gov Therefore, this pathway is not considered a significant route of abiotic degradation for this compound under typical environmental conditions.

Biotransformation Processes in Ecosystems (Focus on Chemical Fate, not Ecotoxicity)

Biotransformation, or biodegradation, mediated by microorganisms is a critical pathway for the environmental degradation of many organic compounds.

Methyl acetoacetate has been shown to be readily biodegradable. nih.gov In a Zahn-Wellens screening test, which evaluates the potential for aerobic biodegradation in an aqueous medium using activated sludge, methyl acetoacetate was degraded by more than 90% within two days at 22 °C. nih.gov This rapid degradation suggests that microbial metabolism is a primary and efficient removal mechanism for this compound in environments such as wastewater treatment plants and soil.

The primary enzymatic degradation route is likely initiated by esterase enzymes, which are common in microorganisms. These enzymes catalyze the hydrolysis of the ester bond, breaking down methyl acetoacetate into methanol and acetoacetate. nih.gov Both of these breakdown products are common metabolites in various organisms and can be readily used by microbes as sources of carbon and energy. Acetoacetic acid, in particular, is a naturally occurring ketone body, indicating that established metabolic pathways exist for its further breakdown. nih.gov

Table 2: Summary of Biotransformation Data for Methyl Acetoacetate

| Test Type | Inoculum | Temperature | Duration | Degradation Rate |

|---|

Given its rapid and extensive biodegradation, this compound is expected to be quickly integrated into the local biogeochemical cycling of carbon. When microorganisms metabolize the compound, the carbon atoms from the methyl acetoacetate molecule are either incorporated into new microbial biomass or are respired as carbon dioxide (CO₂). This process effectively mineralizes the organic carbon from the synthetic chemical, returning it to the atmosphere and the terrestrial and aquatic carbon pools. This rapid turnover prevents long-term persistence and accumulation of the compound in the environment, making its constituent carbon available to the broader ecosystem.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl acetoacetate |

| Methanol |

| Acetoacetate / Acetoacetic acid |

| Carbon dioxide |

| Sodium cation |

Future Research Directions and Emerging Paradigms for Methyl Acetoacetate, Monosodium Salt

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Methyl acetoacetate (B1235776) and its derivatives are being integrated into these modern synthesis platforms.

A patented method details the preparation of methyl acetoacetate using a tubular continuous flow reactor. google.com In this system, methanol (B129727) and a catalyst are mixed and then reacted with diketene (B1670635) in a continuous flow, with precise control over reaction temperature (55 to 135 °C), residence time (6 to 45 minutes), and pressure (0.02 to 0.5 MPa). google.com This approach circumvents the challenges of batch processing and allows for a more streamlined production. google.com